(E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is an organic compound characterized by its complex structure, which includes methoxy, nitro, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-nitroaniline and 5-nitrothiophene-2-carboxaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base through the condensation of 2-methoxy-5-nitroaniline with 5-nitrothiophene-2-carboxaldehyde under acidic conditions.
Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro groups present in the compound can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of derivatives with different substituents replacing the methoxy group.
Scientific Research Applications
(E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: It can serve as a probe or a ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: Potential use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and methoxy groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-methoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- (E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-(2-methoxy-5-nitrophenyl)-3-(5-chlorothiophen-2-yl)acrylamide
Uniqueness
(E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is unique due to the presence of both nitro groups on the phenyl and thiophene rings, which can significantly influence its electronic properties and reactivity. This dual nitro substitution is less common and can impart distinct characteristics compared to similar compounds with only one nitro group or different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6S/c1-23-12-5-2-9(16(19)20)8-11(12)15-13(18)6-3-10-4-7-14(24-10)17(21)22/h2-8H,1H3,(H,15,18)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCKHUZMEDLGLH-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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